(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride
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Description
“(2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 2613299-70-8. It has a molecular weight of 261.73 . This compound is used in scientific research and has unique properties that find applications in various fields, including drug development and biochemical studies.
Molecular Structure Analysis
The IUPAC name for this compound is (S)-2-amino-3-((N-propylsulfamoyl)amino)propanoic acid hydrochloride . The InChI code for this compound is 1S/C6H15N3O4S.ClH/c1-2-3-8-14(12,13)9-4-5(7)6(10)11;/h5,8-9H,2-4,7H2,1H3,(H,10,11);1H/t5-;/m0./s1 .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride involves the reaction of L-alanine with propylsulfamide followed by protection of the amino group and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "L-alanine", "propylsulfamide", "di-tert-butyl dicarbonate (Boc2O)", "hydrochloric acid" ], "Reaction": [ "L-alanine is reacted with propylsulfamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form (S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid.", "The amino group of the product is then protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.", "The Boc-protected intermediate is then reacted with hydrochloric acid to remove the Boc group and form (2S)-2-amino-3-[(propylsulfamoyl)amino]propanoic acid hydrochloride." ] } | |
CAS No. |
2613299-70-8 |
Molecular Formula |
C6H16ClN3O4S |
Molecular Weight |
261.7 |
Purity |
95 |
Origin of Product |
United States |
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